molecular formula C15H16N2O2 B8750283 3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide CAS No. 345311-05-9

3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide

Cat. No.: B8750283
CAS No.: 345311-05-9
M. Wt: 256.30 g/mol
InChI Key: FLBGFYZICOBEIF-UHFFFAOYSA-N
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Description

3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom, a hydroxyethyl group at the third position, and a carboxamide group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide typically involves the reaction of 3-(2-hydroxyethyl)pyridine-4-carboxylic acid with benzylamine. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: The major product is 3-(2-carboxyethyl)pyridine-4-carboxamide.

    Reduction: The major product is N-benzyl-3-(2-aminoethyl)pyridine-4-carboxamide.

    Substitution: The major products depend on the substituent introduced, such as N-alkyl or N-aryl derivatives.

Scientific Research Applications

3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a ligand in biochemical studies, helping to elucidate the binding interactions with various biological targets.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and carboxamide groups may participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site of the target. This can lead to modulation of the target’s activity, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinamide: Pyridine-4-carboxamide, an isomer with the carboxamide group at the fourth position.

    Nicotinamide: Pyridine-3-carboxamide, with the carboxamide group at the third position.

    N-(2-hydroxyethyl)-3-pyridinecarboxamide: Similar structure but without the benzyl group.

Uniqueness

3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide is unique due to the presence of both the benzyl and hydroxyethyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, binding affinity, and overall bioactivity compared to its analogs.

Properties

CAS No.

345311-05-9

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide

InChI

InChI=1S/C15H16N2O2/c18-9-7-13-11-16-8-6-14(13)15(19)17-10-12-4-2-1-3-5-12/h1-6,8,11,18H,7,9-10H2,(H,17,19)

InChI Key

FLBGFYZICOBEIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Butyl lithium (61.5 mL of a 1.6 M solution in hexane, 98.5 mmol) was added dropwise over 10 min to a stirred solution of N-benzyl-4-pyridinecarboxamide (9.94 g, 46.9 mmol) in THF (200 mL) at −78° C. under N2. The reaction mixture immediately turned dark blue, and was stirred for 1 h. A solution of ethylene oxide (2.27 g, 51.6 mmol) in dioxane (10 mL) was then added and the resulting mixture stirred at −78° C. for 3 h, after which time it was warmed to room temperature and quenched with MeOH (40 mL). The quenched reaction mixture was poured into H2O (200 mL) and extracted with EtOAc (3×150 mL). The combined organic extracts were washed with brine (150 mL), dried (MgSO4) and concentrated under reduced pressure. The crude material was purified by column chromatography on silica using 5–10% MeOH in DCM as the eluent to yield the desired alcohol (2.9 g, 24%). MS (ES+) 257 (M+1).
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24%

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